Naepaine
Description
Structure
3D Structure
Properties
CAS No. |
2188-67-2 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(pentylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12/h5-8,16H,2-4,9-11,15H2,1H3 |
InChI Key |
UYXHCVFXDBNRQW-UHFFFAOYSA-N |
SMILES |
CCCCCNCCOC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCCCCNCCOC(=O)C1=CC=C(C=C1)N |
Other CAS No. |
2188-67-2 |
Origin of Product |
United States |
Historical and Intellectual Context of Naepaine Research
Evolution of Anesthetic Chemistry Research and Naepaine's Place Therein
The story of local anesthesia begins with the isolation of cocaine from coca leaves and its introduction into medical practice in the 1880s. wikipedia.org While revolutionary, cocaine's significant toxicity and addictive properties spurred a concerted effort among chemists to synthesize safer alternatives. aneskey.comhistoryofdentistryandmedicine.com This led to the era of synthetic local anesthetics, with the development of procaine (B135) (Novocain) in 1904 by Alfred Einhorn marking a pivotal moment. seaportdentistry.comresearchgate.net Procaine, an amino ester, became the prototype for a new class of local anesthetics, and for several decades, research focused on modifying its structure to enhance potency and duration of action while minimizing adverse effects. aneskey.come-century.us
It was within this scientific milieu that this compound was developed. As an amino ester derivative of para-aminobenzoic acid (PABA), this compound is structurally related to procaine. nih.gov The synthesis of new amino ester local anesthetics was a significant focus of research from the 1900s through the 1930s in Germany and other parts of the world. aneskey.com this compound hydrochloride received its first approval in 1941, placing its emergence squarely in the period of intense investigation into ester-type local anesthetics that preceded the widespread adoption of amide anesthetics like lidocaine (B1675312) in the mid-1940s. aneskey.comspeareducation.com The development of this compound can be seen as part of this broader effort to refine and expand the armamentarium of local anesthetic agents based on the foundational procaine structure.
Pioneering Contributions to the Understanding of this compound's Biological Activity
While specific individuals and institutions that pioneered the initial research on this compound are not extensively documented in readily available contemporary literature, its development can be attributed to the broader academic and industrial research programs of the time focused on synthetic analgesics. The synthesis of compounds like this compound involved the systematic modification of the procaine molecule. The core structure of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group was the basis for these explorations. nih.gov
The key structural feature of this compound is the substitution of the diethylamino group of procaine with an amylamino group. This modification would have been investigated for its effects on the physicochemical properties of the molecule, such as lipid solubility and protein binding, which in turn influence anesthetic potency and duration of action. e-century.usnih.gov Early research would have focused on characterizing these properties to understand how this compound's biological activity differed from that of procaine and other existing local anesthetics.
Methodological Advancements in Early this compound Studies
The evaluation of new local anesthetics in the 1940s relied on a combination of in vitro and in vivo models to assess their efficacy and safety. Methodological advancements from the early 20th century provided the framework for these studies.
Early testing methodologies for local anesthetics included:
Animal models for potency and duration: Techniques such as the guinea pig wheal test and frog sciatic nerve block were commonly used to determine the potency and duration of anesthetic action.
Topical anesthesia assessment: The rabbit cornea was a standard model to evaluate the efficacy of topical anesthetics.
Nerve block studies: Infiltration and nerve block techniques in animals were employed to simulate clinical applications and assess the drug's performance in regional anesthesia. ijhns.com
Introduction of the hypodermic syringe and hollow needle: These inventions were crucial for the administration of injectable local anesthetics and were well-established by the time of this compound's development. historyofdentistryandmedicine.comspeareducation.com
The development of the first anesthesia record by Codman and Cushing, which included monitoring of vital signs, and the later addition of blood pressure measurement, represented a move towards more systematic and safer clinical evaluation. umhs-sk.org Clinical trials in the 1940s were becoming more structured, as exemplified by the UK Medical Research Council's work, which paved the way for randomized controlled trials. cmft.nhs.uk While it is not documented whether this compound underwent such rigorous, large-scale trials, its approval in 1941 suggests it would have been subjected to the prevailing clinical evaluation methods of the time. umhs-sk.org
Interdisciplinary Perspectives on this compound's Historical Research Trajectory
The research trajectory of this compound and other local anesthetics of its era was inherently interdisciplinary, involving contributions from organic chemistry, pharmacology, and clinical medicine.
Organic Chemistry: The synthesis of this compound, or 2-(amylamino)ethyl p-aminobenzoate, was a direct result of advancements in synthetic organic chemistry. nih.gov Chemists systematically altered the structure of existing anesthetics to create new compounds with potentially improved properties. The synthesis of various p-aminobenzoic acid esters was a common theme in this research. nih.govorgsyn.org
Pharmacology: Pharmacologists were essential in evaluating the biological activity of these new compounds. They developed and utilized animal models to study the potency, duration of action, and systemic effects of drugs like this compound. Their work on structure-activity relationships helped to guide the synthetic efforts of chemists. e-century.usnih.gov
Clinical Medicine and Dentistry: The ultimate goal of this research was to provide clinicians, including surgeons and dentists, with better tools for pain management. seaportdentistry.comspeareducation.com The introduction of new local anesthetics was driven by the clinical need for agents that were effective, had a rapid onset, an appropriate duration of action, and a favorable safety profile. The use of this compound in dental practice, for instance, would have been a key application. woodlibrarymuseum.orgwikipedia.org
Synthetic Methodologies and Chemical Modification Strategies for Naepaine
Historical Synthetic Routes to Naepaine and Related Analogs
The development of synthetic local anesthetics was pioneered by chemists like Alfred Einhorn, who synthesized procaine (B135) in 1905, and Ernest Fourneau, who developed amylocaine (B1215312) in 1903. wikipedia.orgwikipedia.orgwikipedia.orgchemchart.com These efforts were driven by the need for alternatives to cocaine that retained its anesthetic properties without its toxicity and addictive potential. wikipedia.orgnih.govdrugbank.com this compound, as a p-aminobenzoic acid ester, falls into the same structural family as procaine and its synthesis is based on similar chemical transformations.
The classical synthesis of procaine, and by extension, related structures like this compound, typically involves two primary methods:
Direct Esterification: This route involves the reaction of the respective amino alcohol with p-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. For procaine, this involves reacting 2-(diethylamino)ethanol (B1670525) with p-nitrobenzoyl chloride to form nitrocaine, which is then reduced, often using a catalyst like Raney nickel. wikipedia.org
Transesterification: An alternative method is the direct reaction of an existing ester, such as benzocaine (B179285) (ethyl p-aminobenzoate), with the desired amino alcohol in the presence of a base like sodium ethoxide. wikipedia.org
The synthesis of amylocaine, another early local anesthetic, provides further insight into the historical approaches to similar molecules. Its synthesis began with chloroacetone, which, through a Grignard reaction and subsequent reaction with dimethylamine, was converted to an amino alcohol. This intermediate was then esterified with benzoyl chloride to yield amylocaine. wikipedia.org
A common and foundational reaction for many of these historical syntheses is the Fischer esterification. For instance, the precursor benzocaine can be synthesized by reacting p-aminobenzoic acid (PABA) with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. slideshare.netresearchgate.net This method highlights the fundamental ester bond formation that is central to this class of anesthetics.
Table 1: Comparison of Historical Synthetic Routes for Procaine
| Route | Starting Materials | Key Intermediates | Final Step | Reference(s) |
| Route 1 | 4-Nitrotoluene, 2-Diethylaminoethanol | 4-Nitrobenzoic acid, Nitrocaine | Reduction of nitro group | wikipedia.org |
| Route 2 | Benzocaine, 2-Diethylaminoethanol | N/A (Direct transesterification) | Transesterification | wikipedia.org |
Contemporary Approaches to this compound Synthesis
Modern synthetic chemistry offers more refined and efficient methods for constructing molecules like this compound, with a greater emphasis on stereoselectivity and the use of advanced protecting group strategies to handle multifunctional compounds.
Stereoselective Synthesis of this compound Enantiomers
This compound possesses a chiral center in its amino alcohol fragment. The biological activity, pharmacokinetics, and toxicity of chiral drugs can differ significantly between enantiomers. nih.govresearchgate.net This has led to the "chiral switch," where racemic drugs are re-developed as single-enantiomer versions to improve their therapeutic profile. nih.govresearchgate.net For instance, the amide local anesthetics levobupivacaine (B138063) and ropivacaine (B1680718) are used as pure (S)-enantiomers, which exhibit more favorable properties than their racemic mixtures. nih.govoup.com
While specific literature on the stereoselective synthesis of this compound is not abundant, general methods for the asymmetric synthesis of the required chiral amino alcohol precursors are well-established. These methods include:
Asymmetric Reduction: The asymmetric reduction of ketones to produce chiral alcohols is a powerful tool. acs.org
Copper-Catalyzed Asymmetric Synthesis: Recent advancements have demonstrated the use of copper-catalyzed reactions to produce chiral γ-amino alcohols with high enantioselectivity. nih.govresearchgate.net These methods often involve the reaction of amine reagents with functionalized precursors like alkyne-functionalized oxetanes. nih.govresearchgate.net
Reductive Desymmetrization: Another advanced technique is the desymmetric reduction of malonic esters to create chiral α-tertiary amines and tertiary alcohols, which can serve as versatile building blocks. nih.gov
Cascade Reactions: Efficient one-pot cascade reactions, for example, using a Cu/Ru relay catalytic system, can generate chiral α-amino δ-hydroxy acid derivatives with multiple stereocenters. acs.org
These contemporary methods could be adapted to produce the specific chiral amino alcohol required for the synthesis of single-enantiomer this compound.
Development of Novel Protecting Group Strategies for this compound Synthesis
The synthesis of this compound involves managing multiple reactive functional groups, namely a primary aromatic amine and a tertiary aliphatic amine, in addition to the ester linkage. Protecting groups are crucial for temporarily masking these groups to prevent unwanted side reactions. jocpr.com
In the context of this compound and its analogs, key challenges include:
Selective Acylation: The primary aromatic amine is susceptible to acylation. During the esterification step, if starting from p-aminobenzoic acid, the amine must be protected. A common strategy in related syntheses is to start with p-nitrobenzoic acid and reduce the nitro group in the final step, thereby avoiding the need for amine protection. wikipedia.org
Basicity of the Tertiary Amine: The tertiary amine in the side chain is basic and can interfere with acid-catalyzed reactions. For example, in Fischer esterification, stoichiometric amounts of acid are required because the basic amine will consume the catalyst. researchgate.net
Modern synthetic chemistry employs orthogonal protecting group strategies, where multiple protecting groups are used that can be removed under different conditions, allowing for precise, sequential reactions. jocpr.com For example, in solid-phase synthesis of related compounds like lidocaine (B1675312) and procainamide (B1213733) analogues, specific linkers and protecting groups are used to control the reaction sequence on a resin. researchgate.net The development of novel, acid-labile, fluorous-tagged protecting groups also facilitates the purification of intermediates in parallel synthesis. researchgate.net
Design and Synthesis of this compound Derivatives and Prodrugs
The modification of the this compound structure is guided by established structure-activity relationships for local anesthetics and the principles of prodrug design.
Rational Design Principles for this compound Analogs
The general structure of a local anesthetic consists of three parts: a lipophilic group (often an aromatic ring), a hydrophilic group (usually a tertiary amine), and an intermediate chain with an ester or amide linkage. brainkart.comjove.commedscape.com The rational design of analogs focuses on modifying these components to optimize properties.
Lipophilic Group: Potency is strongly correlated with lipid solubility. brainkart.com Increasing the size of alkyl groups on the aromatic ring can increase both potency and duration of action. brainkart.com
Hydrophilic Group: The tertiary amine is crucial for the molecule's water solubility and its mechanism of action. As weak bases, local anesthetics exist in both ionized and non-ionized forms at physiological pH. jove.commedscape.com The non-ionized form crosses the nerve membrane, while the ionized form is active at the sodium channel. The pKa of the amine influences the onset of action; a pKa closer to physiological pH generally leads to a faster onset. brainkart.com
Intermediate Chain: The length and nature of the hydrocarbon chain connecting the ester/amide to the amine can influence potency. ketaminenightmares.com The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action compared to amide-linked anesthetics like lidocaine. jove.com
Based on these principles, rational design of this compound analogs could involve modifying the alkyl substituents on the tertiary amine or altering the substitution pattern on the p-aminobenzoic acid ring to fine-tune lipophilicity, pKa, and metabolic stability.
Exploration of Functional Group Modifications in this compound Scaffolds
Modifying the functional groups of the this compound scaffold can lead to derivatives with improved properties or prodrugs with altered delivery characteristics.
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. frontiersin.org This strategy can be used to improve solubility, absorption, or to achieve targeted release. frontiersin.orgyoutube.com For example, phosphate (B84403) esters have been used to create water-soluble prodrugs of propofol. frontiersin.org For aminoester local anesthetics, prodrugs have been designed to enhance aqueous solubility for injection. youtube.com Recent research has also explored macromolecular prodrugs that can release a local anesthetic in response to a trigger, such as light. harvard.edu Glycosylation, the attachment of a sugar moiety, is another strategy that has been applied to benzocaine and procaine to create glycodrugs, which may alter their properties. mdpi.com
Functional Group Analogs: Replacing the ester group with a more stable amide linkage is a common modification in local anesthetic design, which led to the development of the widely used amide class of anesthetics (e.g., lidocaine). This change reduces susceptibility to plasma esterases and generally prolongs the duration of action. jove.com Other modifications could include the introduction of different functional groups onto the aromatic ring to alter electronic properties and interactions with the target receptor.
Table 2: Potential Modifications of the this compound Scaffold
| Structural Part | Modification Strategy | Potential Outcome | Reference(s) |
| Lipophilic Part | Add/modify alkyl groups on the aromatic ring | Increased potency and duration of action | brainkart.com |
| Intermediate Linker | Replace ester with amide | Increased metabolic stability, longer duration | jove.com |
| Hydrophilic Part | Alter alkyl groups on the tertiary amine | Modified pKa, affecting onset of action | brainkart.com |
| Overall Molecule | Attach a promoiety (e.g., phosphate, sugar) | Creation of a prodrug with altered solubility or release | frontiersin.orgmdpi.com |
Prodrug Strategies for Modulating this compound's Pharmacokinetics
The development of prodrugs, which are inactive or less active bioreversible derivatives of a parent drug molecule, is a well-established strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties. nih.govresearchgate.netnih.govfiveable.me For local anesthetics like this compound, which is an ester of p-aminobenzoic acid, rapid hydrolysis by plasma esterases can lead to a short duration of action. Prodrug strategies can be employed to modulate such pharmacokinetic parameters, including absorption, distribution, and metabolic stability, without altering the fundamental pharmacophore of the molecule. nih.govnih.gov
A primary objective for creating a prodrug is to modify the physicochemical properties of the parent drug, such as its lipophilicity and aqueous solubility. nih.govresearchgate.net By transiently masking the polar functional groups of this compound—specifically the primary aromatic amine and the tertiary aliphatic amine—it is possible to enhance its lipophilicity. This modification can potentially improve its permeation across biological membranes. researchgate.net The prodrug approach is versatile and can be tailored to integrate into the lead optimization phase of drug discovery when the structure-activity relationship (SAR) for the target is at odds with pharmacokinetic or biopharmaceutical goals. nih.gov
For instance, acylation of the aromatic amino group of this compound could yield an amide prodrug. This modification would decrease the basicity of the aromatic amine, altering its ionization state at physiological pH and potentially influencing its interaction with metabolizing enzymes. Similarly, forming a carbamate (B1207046) at the tertiary amine could be another avenue. The selection of the promoiety is critical; it must be designed to be cleaved in a predictable manner in vivo to release the active this compound. This cleavage is typically enzymatic, relying on the activity of ubiquitous hydrolases like esterases or amidases. nih.gov
A recent study on the structurally similar local anesthetic, procaine, highlighted the use of prodrugs to enhance its utility. nih.govnih.gov In this research, procaine hydrochloride and a formulation called ProcCluster® were investigated. The ProcCluster® formulation encapsulates procaine in a protective shell, which allows for different administration routes by protecting the active ingredient. nih.gov This concept of creating a more stable, transportable form of a drug is a core principle of prodrug design. While not a classical covalently-bound prodrug, this formulation strategy serves a similar purpose of protecting the drug until it reaches its site of action. Such strategies could hypothetically be applied to this compound to protect it from premature metabolism and control its release.
The ideal prodrug carrier should be non-toxic and be efficiently cleaved from the parent drug to ensure that effective concentrations are reached at the target site. researchgate.net The design process involves a careful balance of enhancing stability and ensuring timely bioactivation. researchgate.net
Table 1: Hypothetical Prodrug Modifications of this compound and Their Potential Pharmacokinetic Impact
| Prodrug Moiety | Potential Site of Attachment | Expected Change in Physicochemical Property | Potential Pharmacokinetic Consequence |
| Acetyl Group | Aromatic Amine | Increased lipophilicity, reduced basicity | Altered metabolism, potentially slower onset but longer duration of action |
| Alkoxycarbonyl | Tertiary Amine | Increased lipophilicity, masking of amine | Enhanced membrane permeability, altered distribution profile |
| Amino Acid | Aromatic Amine | Increased water solubility (depending on amino acid) | Potential for targeted transport via amino acid transporters |
| Phosphate Ester | Aromatic Amine | Increased water solubility | Suitable for parenteral formulations, rapid cleavage by phosphatases |
Chemoinformatic Tools in this compound Synthetic Planning
Chemoinformatics has become an indispensable tool in modern drug discovery and development, offering powerful computational methods to streamline and rationalize the synthesis of chemical compounds. neovarsity.orglongdom.orgresearchgate.netnih.gov The application of these tools can significantly aid in the strategic planning of the synthesis of molecules like this compound, from conceptualizing the synthetic route to optimizing reaction conditions. neovarsity.org
One of the most fundamental chemoinformatic approaches in synthetic planning is retrosynthetic analysis . quimicaorganica.orgyoutube.com This technique involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections." quimicaorganica.org For a molecule like this compound (2-amylaminoethyl p-aminobenzoate), a retrosynthetic analysis would typically begin by disconnecting the ester bond, which is a common and reliable transformation. This disconnection yields two key synthons: p-aminobenzoic acid and 2-amylaminoethanol.
Further analysis would break down these precursors. For instance, p-aminobenzoic acid can be retrosynthetically derived from p-nitrotoluene. The synthesis would then involve the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine. youtube.com The 2-amylaminoethanol precursor can be disconnected at the C-N bond, leading back to amylamine (B85964) and a two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide.
Computer-Assisted Synthesis Design (CASD) programs leverage algorithms based on the principles of retrosynthesis to propose viable synthetic routes. longdom.org Tools like ASKCOS (Automatic System for Knowledge-based Chemical Synthesis) can analyze a target structure and, by applying a vast database of known chemical reactions, generate multiple potential synthetic pathways. neovarsity.org Such a tool could be applied to this compound to not only identify the classical synthetic routes but also to explore novel, potentially more efficient, or "greener" alternatives.
Beyond retrosynthesis, other chemoinformatic tools can play a crucial role. Quantum chemistry methods can be used to model reaction mechanisms and predict the feasibility and outcomes of synthetic steps. neovarsity.org For example, these tools could help in selecting the optimal catalyst for the esterification of p-aminobenzoic acid or predict potential side reactions. youtube.com
Furthermore, computational models for predicting metabolism can inform the synthetic design process. nih.govnih.gov By predicting the likely sites of metabolic attack on the this compound molecule, chemists can design synthetic analogs with improved metabolic stability. For instance, if a particular position on the amyl group is predicted to be a major site of hydroxylation by Cytochrome P450 enzymes, a synthetic strategy could be devised to introduce a blocking group at that position. nih.gov While these predictions are often applied in the lead optimization phase, the insights gained can guide the development of more robust second-generation synthetic targets. nih.gov The integration of these computational approaches allows for a more rational and efficient approach to chemical synthesis, reducing the trial-and-error nature of traditional synthetic chemistry. mdpi.com
Molecular and Cellular Mechanism of Action Investigations of Naepaine
Reversible Interaction with Excitable Membrane Ion Channels
Local anesthetics typically function by reversibly blocking voltage-gated sodium channels in neuronal cell membranes, thereby preventing the propagation of action potentials and the sensation of pain. It is plausible that Naepaine operates through a similar mechanism. However, without specific experimental evidence, any description of its interaction with these ion channels would be purely speculative.
There is no available research that characterizes the specific interaction profile of this compound with voltage-gated sodium channels. Studies that would typically provide data on which specific sodium channel isoforms (e.g., NaV1.1, NaV1.5, NaV1.7) this compound interacts with, the kinetics of this interaction (e.g., binding and unbinding rates), and the state-dependency of the block (i.e., whether it preferentially binds to resting, open, or inactivated channels) have not been published.
Receptor Binding Profiling and Ligand Interaction Studies for this compound
Comprehensive receptor binding profiling is crucial for understanding the full spectrum of a compound's pharmacological activity and potential off-target effects. For this compound, such data is not available in the public domain.
No quantitative receptor-ligand binding assays for this compound have been reported. This means there is no data available on its affinity (Kd or Ki values) for any specific receptor targets.
The potential for this compound to act as an allosteric modulator at any receptor is unknown. Research to identify any allosteric binding sites and characterize the nature of such modulation (positive, negative, or neutral) has not been conducted or published.
While various radioligand binding methodologies are standard techniques for characterizing receptor interactions, there is no evidence of their application to study this compound. No studies utilizing radiolabeled this compound or competitive binding assays with this compound against known radioligands have been found.
Subcellular Localization and Intracellular Target Engagement of this compound
No studies detailing the localization of this compound within cellular compartments or identifying its specific intracellular binding partners were found.
Cellular Electrophysiological Techniques in this compound Mechanism Elucidation
No published research utilizing cellular electrophysiological techniques to investigate the mechanism of this compound could be identified.
Patch-Clamp Recordings of this compound-Mediated Ion Channel Current Modulation
There are no available patch-clamp recording data demonstrating how this compound may modulate ion channel currents.
Action Potential Propagation Studies in the Presence of this compound
No studies on the effects of this compound on the propagation of action potentials have been documented in the searched scientific literature.
Consequently, the generation of data tables and a list of mentioned compound names is not applicable. Further research is required to elucidate the molecular and cellular pharmacology of this compound.
Structure Activity Relationship Sar Elucidation for Naepaine and Its Analogs
Methodological Frameworks for Naepaine SAR Studies
Modern SAR studies employ a variety of sophisticated techniques to systematically explore a compound's chemical space. These methodologies are crucial for identifying the key structural features responsible for a molecule's therapeutic action.
Design of Compound Libraries for this compound SAR Analysis
A common strategy in drug discovery is the creation of target-focused compound libraries. enamine.netnih.gov These are collections of molecules designed with systematic variations to a core chemical scaffold. nih.govenamine.net For a hypothetical this compound SAR study, a library would be designed by modifying its core components: the p-aminobenzoic acid ester, the diethylaminoethyl group, and the pentyl group on the amine. The synthesis of such a library would allow researchers to systematically test how each modification affects anesthetic activity. enamine.net This approach helps to efficiently map the SAR and identify more potent or selective analogs. medium.com The process often starts with a fragment screening to identify initial hits, which are then "grown" or optimized by adding different chemical groups. medium.com
Computational Approaches to this compound SAR Prediction (e.g., QSAR modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. frontiersin.orgyoutube.com These models use calculated molecular descriptors (representing properties like size, electronic effects, and hydrophobicity) to predict the activity of new, unsynthesized molecules. nih.govresearchgate.net A QSAR study for this compound would involve building a statistical model based on a set of its analogs with known activities. youtube.com This model could then predict the potency of novel this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources. nih.govarxiv.org
Impact of Specific Substituents on this compound's Biological Activity Profile
While no specific data exists for this compound, general principles of medicinal chemistry and SAR studies on analogous local anesthetics allow for educated hypotheses on how structural modifications might impact its activity.
Role of Aromatic Moiety Modifications in this compound Activity
The aromatic ring is a crucial feature in many drug molecules, often participating in vital interactions with biological targets through mechanisms like π-stacking. nih.gov In local anesthetics, this part of the molecule is essential for binding within the sodium channel. Modifications to this compound's p-aminobenzoyl group, such as altering the position or nature of substituents, would be expected to have a profound effect on its activity. For instance, changing the electronic properties of the ring by adding electron-withdrawing or electron-donating groups could modulate the ester's reactivity and the molecule's interaction with the receptor site. rsc.orgnih.gov Studies on other compounds have shown that such modifications can enhance, attenuate, or completely abolish pharmacological activity. rsc.org
Stereochemical Influences on this compound's Target Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining biological activity. saltise.ca Since biological targets like ion channels and receptors are chiral, they often exhibit differential binding to the stereoisomers (enantiomers or diastereomers) of a drug. nih.gov One study on rapadocin, for example, found that the stereochemistry of a phenylglycine unit played a more dominant role in its activity than the configuration of a double bond elsewhere in the molecule. rsc.orgresearchgate.net Although this compound itself is not chiral, the introduction of chiral centers through modification could lead to analogs with improved potency or selectivity, as one stereoisomer may fit the target binding site more effectively than the other. nih.gov
Identification of Key Pharmacophores within the this compound Molecular Architecture
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its pharmacological activity. For local anesthetics such as this compound, which act by blocking voltage-gated sodium channels, the key pharmacophoric features are well-established based on extensive research on this class of drugs. wikipedia.orgwikipedia.org
The essential pharmacophoric components for this compound and its analogs are:
Aromatic Ring (Lipophilic Moiety): This part of the molecule is crucial for its lipid solubility, which allows the anesthetic to penetrate the nerve membrane. wikipedia.orgwikipedia.org In this compound, this is a benzene (B151609) ring. The nature and substitution on this ring influence the potency and duration of action. Electron-donating groups on the aromatic ring can enhance activity.
Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic parts of the molecule. The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, which generally leads to a shorter duration of action compared to amide-linked local anesthetics. wikipedia.org
Hydrophilic Amine Group: This tertiary amine group is essential for the water solubility of the molecule and for its interaction with the sodium channel receptor. In its protonated, cationic form, the amine group is believed to be the active form that binds to the inside of the sodium channel. wikipedia.org
The general pharmacophore for amino-ester local anesthetics like this compound can be visualized as having a hydrophobic center (the aromatic ring), a hydrogen bond acceptor feature (the carbonyl group of the ester), and a positively ionizable feature (the tertiary amine). The spatial arrangement and distance between these features are critical for optimal binding to the sodium channel.
While specific 3D pharmacophore models for this compound itself are not extensively published, models for the broader class of local anesthetics provide a strong basis for understanding its mechanism. These models typically define the distances between the aromatic ring centroid, the ester carbonyl oxygen, and the nitrogen atom of the amine group as key parameters for activity.
Table 1: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Chemical Moiety in this compound | Role in Anesthetic Activity |
| Lipophilic Aromatic Ring | Benzene Ring | Facilitates penetration of the nerve membrane. |
| Intermediate Linkage | Ester Group | Connects the lipophilic and hydrophilic moieties; influences metabolism and duration of action. |
| Hydrophilic Amine Group | Tertiary Amine | Essential for water solubility and binding to the sodium channel receptor in its protonated form. |
Development of Predictive Models for this compound Analog Biological Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. speareducation.com These models can then be used to predict the potency of new, unsynthesized analogs, thereby guiding the drug design process.
A typical QSAR model for local anesthetic activity might take the following form:
log(1/C) = a(logP) + b(pKa) + c(σ) + d
Where:
log(1/C) is a measure of biological activity, where C is the concentration required to produce a certain effect (e.g., 50% block of nerve conduction).
logP is the logarithm of the octanol-water partition coefficient, a measure of the molecule's lipophilicity. Higher lipophilicity generally leads to higher potency.
pKa is the acid dissociation constant of the hydrophilic amine group. This determines the degree of ionization at physiological pH, which is crucial for both membrane penetration (unionized form) and receptor binding (ionized form).
σ represents electronic parameters, such as Hammett constants, which describe the electron-donating or withdrawing nature of substituents on the aromatic ring.
a, b, c, and d are coefficients determined by statistical regression analysis.
Table 2: Common Molecular Descriptors in QSAR Models for Local Anesthetics
| Descriptor | Physicochemical Property | Influence on Anesthetic Potency |
| logP | Lipophilicity | Higher values generally increase potency by enhancing membrane permeability. |
| pKa | Ionization | Affects the balance between the membrane-penetrating unionized form and the active ionized form. |
| Molecular Weight | Size and Bulk | Can influence diffusion and binding to the receptor site. |
| Electronic Parameters (e.g., Hammett constants) | Electron distribution | Substituents on the aromatic ring can modulate the electronic environment and affect binding affinity. |
| Topological Indices | Molecular shape and branching | Can describe the overall geometry of the molecule, which is important for receptor fit. |
The development of a robust QSAR model for this compound analogs would involve synthesizing a series of related compounds, measuring their anesthetic potency experimentally, and then using computational software to calculate a wide range of molecular descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build a predictive model. Such a model would be a valuable tool for the rational design of new this compound derivatives with improved anesthetic profiles.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Naepaine in laboratory settings?
- Methodological Guidance: Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution or condensation), followed by purification via column chromatography or recrystallization. Characterization requires spectroscopic methods (NMR, IR, MS) and chromatographic techniques (HPLC) to confirm purity and structure . Experimental protocols should align with reproducibility standards, including detailed descriptions of reaction conditions, solvent systems, and analytical thresholds .
Q. How can researchers validate the biological activity of this compound in preliminary in vitro assays?
- Methodological Guidance: Use cell-based assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls (positive/negative controls, vehicle-only groups). Dose-response curves and IC₅₀ calculations should be statistically validated using software like GraphPad Prism. Ensure assay conditions (pH, temperature, incubation time) are standardized to minimize variability .
Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Guidance: Prioritize analogs with systematic structural variations (e.g., substituent groups, stereochemistry) to isolate pharmacophoric features. Computational tools (molecular docking, QSAR models) can predict binding affinities and guide experimental prioritization. Validate predictions with wet-lab assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?
- Methodological Guidance: Conduct a systematic review to identify confounding variables (e.g., assay type, cell lines, concentration ranges). Use meta-analysis to quantify heterogeneity and subgroup analyses to isolate factors contributing to discrepancies. Replicate key experiments under harmonized conditions .
Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
- Methodological Guidance: Employ crossover or longitudinal study designs in animal models, with serial blood/tissue sampling. Use LC-MS/MS for quantitation and compartmental modeling (e.g., non-linear mixed-effects modeling) to correlate exposure with efficacy/safety endpoints. Account for interspecies variability using allometric scaling .
Q. How can researchers address the challenge of this compound’s low solubility in aqueous systems for formulation studies?
- Methodological Guidance: Explore co-solvents (e.g., PEG, cyclodextrins), nanoemulsions, or solid dispersion techniques. Characterize formulations using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to assess crystallinity. Validate stability under accelerated conditions (ICH guidelines) .
Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?
- Methodological Guidance: Predefine inclusion/exclusion criteria and outcome measures to avoid post hoc adjustments. Use propensity score matching or regression models to control for confounding variables. Transparency in data reporting (e.g., CONSORT guidelines) is critical .
Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- For Data Interpretation : Use triangulation (combining qualitative and quantitative data) to validate findings in complex systems .
- For Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and metadata sharing .
Common Pitfalls to Avoid
- Overly Broad Questions : e.g., "What does this compound do?" lacks specificity. Reframe to "How does this compound modulate [specific receptor] signaling in [cell type]?" .
- Ignoring Ethical Constraints : Ensure animal/human studies comply with institutional review boards (IRB) and ARRIVE/Declaration of Helsinki guidelines .
- Neglecting Negative Data : Report non-significant results to avoid publication bias and inform future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
